4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid
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Overview
Description
4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic or basic conditions to form the benzothiazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, such as thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of corrosion inhibitors and other industrial applications.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid
- 4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid
- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Comparison: 4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylic acid is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications based on the position and nature of the substituents .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid involves the condensation of 2-aminothiophenol with cyclohexanone followed by oxidation and carboxylation.", "Starting Materials": [ "2-aminothiophenol", "cyclohexanone", "sodium hypochlorite", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Condensation of 2-aminothiophenol with cyclohexanone in the presence of sodium hydroxide to form 4,5,6,7-tetrahydro-1,3-benzothiazole-6-ol", "Oxidation of 4,5,6,7-tetrahydro-1,3-benzothiazole-6-ol with sodium hypochlorite to form 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carbaldehyde", "Carboxylation of 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carbaldehyde with carbon dioxide in the presence of sodium hydroxide to form 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid" ] } | |
CAS No. |
933704-24-6 |
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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